Pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a nitrophenyl sulfonyl group, and a pentyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic conditions.
Introduction of the Nitrophenyl Sulfonyl Group: The nitrophenyl sulfonyl group is introduced via a sulfonylation reaction, where the benzofuran derivative reacts with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with pentanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: The nitro group in the nitrophenyl sulfonyl moiety can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding substituted products with amine or thiol groups.
Scientific Research Applications
Pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its benzofuran core and sulfonyl group make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It could inhibit key enzymes by binding to their active sites, thereby blocking substrate access and subsequent biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pentyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate: Lacks the nitro group, which may result in different reactivity and biological activity.
Pentyl 2-methyl-5-{[(4-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate: Similar structure but without the methyl group on the nitrophenyl moiety.
Uniqueness
Pentyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
pentyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7S/c1-4-5-6-11-30-22(25)21-15(3)31-20-10-8-16(12-18(20)21)23-32(28,29)17-9-7-14(2)19(13-17)24(26)27/h7-10,12-13,23H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVENOIDKNNLBBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.